molecular formula C12H15N3O B2538938 N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide CAS No. 2191061-40-0

N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide

Cat. No.: B2538938
CAS No.: 2191061-40-0
M. Wt: 217.272
InChI Key: APFYZQOWTPMPKC-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide is a compound belonging to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide typically involves the reaction of 6-methylpyridin-3-yl acetamide with cyanomethyl and ethyl groups under specific conditions. One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the efficient synthesis of pyridine derivatives by reacting 5-bromo-2-methylpyridin-3-amine with arylboronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and proteins essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of cyanomethyl and ethyl groups with the pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-2-(6-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-15(7-6-13)12(16)8-11-5-4-10(2)14-9-11/h4-5,9H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFYZQOWTPMPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)CC1=CN=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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